molecular formula C20H25NO2 B4708297 3-(4-methoxyphenyl)-N-(4-phenylbutyl)propanamide

3-(4-methoxyphenyl)-N-(4-phenylbutyl)propanamide

Cat. No.: B4708297
M. Wt: 311.4 g/mol
InChI Key: SDHNOFAWJDUVRA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(4-phenylbutyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-N-(4-phenylbutyl)propanamide typically involves the following steps:

    Formation of 4-methoxyphenylacetic acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable acid catalyst.

    Conversion to 4-methoxyphenylacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acyl chloride is reacted with 4-phenylbutylamine in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: 3-(4-hydroxyphenyl)-N-(4-phenylbutyl)propanamide.

    Reduction: 3-(4-methoxyphenyl)-N-(4-phenylbutyl)propanamine.

    Substitution: 3-(4-iodophenyl)-N-(4-phenylbutyl)propanamide.

Scientific Research Applications

3-(4-Methoxyphenyl)-N-(4-phenylbutyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(4-phenylbutyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy and phenyl groups can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

    3-(4-Hydroxyphenyl)-N-(4-phenylbutyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Iodophenyl)-N-(4-phenylbutyl)propanamide: Similar structure but with an iodine atom instead of a methoxy group.

Uniqueness: 3-(4-Methoxyphenyl)-N-(4-phenylbutyl)propanamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from its analogs.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(4-phenylbutyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-23-19-13-10-18(11-14-19)12-15-20(22)21-16-6-5-9-17-7-3-2-4-8-17/h2-4,7-8,10-11,13-14H,5-6,9,12,15-16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHNOFAWJDUVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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